(R)-3-Hydroxymethylmorpholine
CAS No.: 211053-49-5
Cat. No.: VC20760954
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 211053-49-5 |
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Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | [(3R)-morpholin-3-yl]methanol |
Standard InChI | InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1 |
Standard InChI Key | UCDFBOLUCCNTDQ-RXMQYKEDSA-N |
Isomeric SMILES | C1COC[C@H](N1)CO |
SMILES | C1COCC(N1)CO |
Canonical SMILES | C1COCC(N1)CO |
(R)-3-Hydroxymethylmorpholine is a chiral morpholine derivative with significant applications in medicinal chemistry and organic synthesis. It is identified by the Chemical Abstracts Service (CAS) number 211053-49-5 and has the molecular formula
with a molecular weight of approximately 117.15 g/mol. The compound features a hydroxymethyl group at the 3-position of the morpholine ring, which contributes to its unique properties and biological activities.
Synthesis Methods
(R)-3-Hydroxymethylmorpholine can be synthesized through various methods, often involving chiral starting materials. Some notable synthesis routes include:
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Chiral Synthesis from Serine: Utilizing serine enantiomers to produce the desired morpholine derivative through chemoselective reductions.
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Reduction of 5-Oxomorpholine Derivatives: This method involves reducing 5-oxomorpholine-3-carboxylates to yield (R)-3-Hydroxymethylmorpholine.
Biological Activities and Applications
(R)-3-Hydroxymethylmorpholine exhibits various biological activities, making it a valuable compound in pharmaceutical research. Some key applications include:
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Pharmaceutical Intermediates: It serves as an important intermediate in synthesizing various drugs due to its ability to modulate biological pathways.
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E3 Ligase Inhibition: Research indicates that derivatives of this compound can inhibit E3 ligases, which are crucial in regulating protein degradation pathways in cells .
Research Findings
Recent studies have highlighted the potential of (R)-3-Hydroxymethylmorpholine and its derivatives in drug development:
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A study demonstrated its efficacy as an inhibitor in specific cancer pathways, showcasing its potential in treating malignancies associated with MLL fusion proteins .
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Another investigation focused on the synthesis of benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate, emphasizing its role in modulating cellular signaling pathways.
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